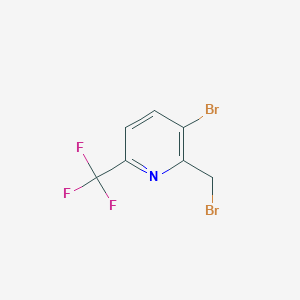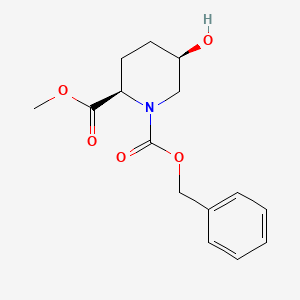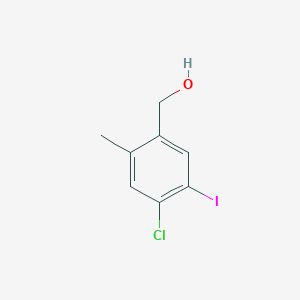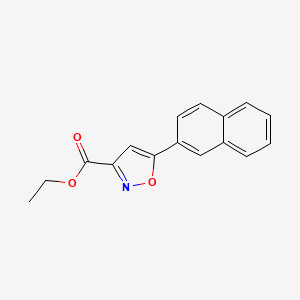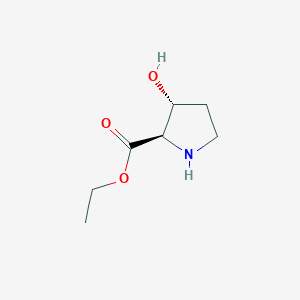
(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materialsThe final step involves the carboxylation of the quinoline ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener and more sustainable processes .
化学反応の分析
Types of Reactions
®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the quinoline ring .
科学的研究の応用
Chemistry
In chemistry, ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, quinoline derivatives are often studied for their potential as therapeutic agents. ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development .
Medicine
In medicine, quinoline derivatives are used in the development of pharmaceuticals. The unique structure of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid allows for the design of drugs with specific biological activities, potentially leading to new treatments for various diseases .
Industry
In industry, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. The versatility of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid makes it a valuable intermediate in the synthesis of these products .
作用機序
The mechanism of action of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
6-bromoquinoline-3-carboxylic acid: Lacks the 2-methoxypropylamino group, which may result in different biological activities.
4-(2-methoxypropylamino)quinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological properties.
6-bromo-4-aminoquinoline-3-carboxylic acid: Contains an amino group instead of the 2-methoxypropylamino group, leading to different chemical and biological properties .
Uniqueness
®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the 2-methoxypropylamino group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
6-bromo-4-[[(2R)-2-methoxypropyl]amino]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8(20-2)6-17-13-10-5-9(15)3-4-12(10)16-7-11(13)14(18)19/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFLADCQCJHNDE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


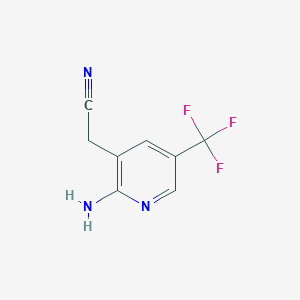
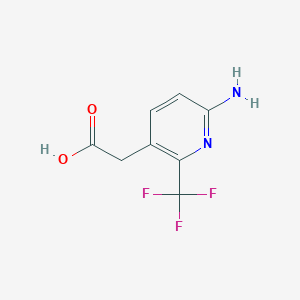
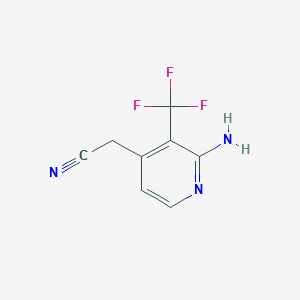
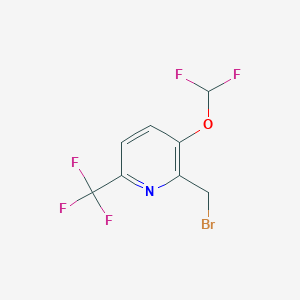
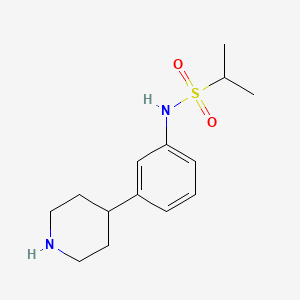
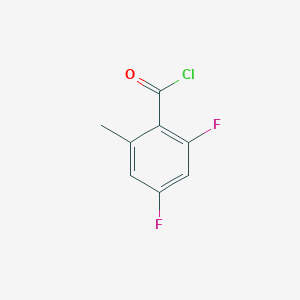
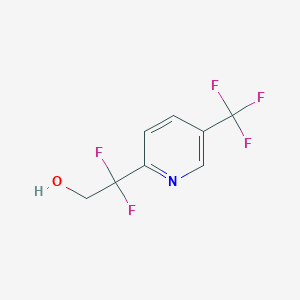

![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
